molecular formula C15H12 B13146572 Propyne, 1,3-diphenyl-

Propyne, 1,3-diphenyl-

Cat. No.: B13146572
M. Wt: 192.25 g/mol
InChI Key: OYWWNXJFQSGJNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyne, 1,3-diphenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction. In this method, a dioxolane-protected keto group in 1,3-di-(4-bromophenyl)-2-propanone is reacted with a dodecyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of mono- or dialkylation products, which are then hydrolyzed to yield the desired diphenylpropyne .

Industrial Production Methods

Industrial production of propyne, 1,3-diphenyl- typically involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Propyne, 1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Propyne, 1,3-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of propyne, 1,3-diphenyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatase-1B (PTP-1B), which is involved in the regulation of insulin signaling . The compound’s alkyne group allows it to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Propyne, 1,3-diphenyl- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of propyne, 1,3-diphenyl- lies in its alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound in both synthetic chemistry and biological research.

Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

3-phenylprop-1-ynylbenzene

InChI

InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2

InChI Key

OYWWNXJFQSGJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CC2=CC=CC=C2

Origin of Product

United States

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